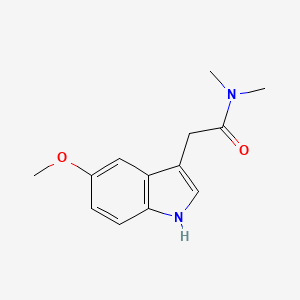
2-(5-methoxy-1H-indol-3-yl)-N,N-dimethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-methoxy-1H-indol-3-yl)-N,N-dimethylacetamide, also known as MIADMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of indole, a heterocyclic aromatic organic compound that is widely used in the synthesis of various pharmaceuticals and agrochemicals. MIADMA has been found to possess unique properties that make it an attractive candidate for use in various research applications.
Mécanisme D'action
The mechanism of action of 2-(5-methoxy-1H-indol-3-yl)-N,N-dimethylacetamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of cancer and inflammation. 2-(5-methoxy-1H-indol-3-yl)-N,N-dimethylacetamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to promote inflammation and tumor growth.
Biochemical and Physiological Effects:
2-(5-methoxy-1H-indol-3-yl)-N,N-dimethylacetamide has been found to have various biochemical and physiological effects on the body. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and reduce inflammation in the body. 2-(5-methoxy-1H-indol-3-yl)-N,N-dimethylacetamide has also been found to have a low toxicity profile, making it a safer alternative to other drugs that are currently used in cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
2-(5-methoxy-1H-indol-3-yl)-N,N-dimethylacetamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities, making it readily available for use in various experiments. 2-(5-methoxy-1H-indol-3-yl)-N,N-dimethylacetamide is also relatively inexpensive compared to other compounds that are used in cancer research. However, one limitation of 2-(5-methoxy-1H-indol-3-yl)-N,N-dimethylacetamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various experiments.
Orientations Futures
There are several future directions for research on 2-(5-methoxy-1H-indol-3-yl)-N,N-dimethylacetamide. One area of research is in the development of new drugs that are based on the structure of 2-(5-methoxy-1H-indol-3-yl)-N,N-dimethylacetamide. These drugs could be used in the treatment of various diseases, including cancer and inflammation. Another future direction is in the development of new methods for synthesizing 2-(5-methoxy-1H-indol-3-yl)-N,N-dimethylacetamide that are more efficient and cost-effective. Finally, research is needed to fully understand the mechanism of action of 2-(5-methoxy-1H-indol-3-yl)-N,N-dimethylacetamide so that it can be optimized for use in various experiments.
Méthodes De Synthèse
The synthesis of 2-(5-methoxy-1H-indol-3-yl)-N,N-dimethylacetamide can be achieved using various methods, including the reaction of 5-methoxyindole with N,N-dimethylacetyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 2-(5-methoxy-1H-indol-3-yl)-N,N-dimethylacetamide as a white crystalline solid with a high yield. Other methods of synthesis include the use of alternative reagents and catalysts, such as boron trifluoride etherate.
Applications De Recherche Scientifique
2-(5-methoxy-1H-indol-3-yl)-N,N-dimethylacetamide has been found to have potential applications in various fields of scientific research. One of the most promising areas of research is in the development of new drugs for the treatment of various diseases. 2-(5-methoxy-1H-indol-3-yl)-N,N-dimethylacetamide has been found to possess significant anti-tumor and anti-inflammatory properties, making it a potential candidate for use in the treatment of cancer and other inflammatory diseases.
Propriétés
IUPAC Name |
2-(5-methoxy-1H-indol-3-yl)-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-15(2)13(16)6-9-8-14-12-5-4-10(17-3)7-11(9)12/h4-5,7-8,14H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZJBXCDGTLDTOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CNC2=C1C=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-methoxy-1H-indol-3-yl)-N,N-dimethylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-2-[(1-hydroxycyclobutyl)methylamino]benzonitrile](/img/structure/B6631017.png)
![N-[(5-chloro-2,3-dihydro-1-benzofuran-7-yl)methyl]-1-methylpyrazol-3-amine](/img/structure/B6631026.png)





![N-[3-(2-fluorophenyl)cyclobutyl]-5-methylpyridin-3-amine](/img/structure/B6631066.png)


![2-[3-[Methoxy(methyl)sulfamoyl]-2,4,6-trimethylphenyl]acetic acid](/img/structure/B6631078.png)
![1-[1-(5-Ethyl-1,3-thiazol-2-yl)ethyl]-1,3-diazinane-2,4-dione](/img/structure/B6631101.png)

![5-[1-(Furan-2-yl)propan-2-ylsulfamoyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B6631104.png)